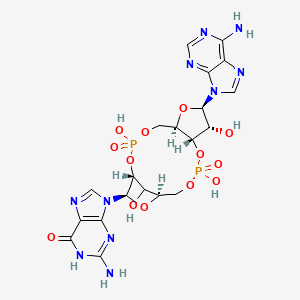

2',3'-cGAMP

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate (2’,3’-cGAMP) is a cyclic dinucleotide that plays a crucial role in the innate immune response of mammalian cells. It is synthesized by the enzyme cyclic Guanosine Monophosphate–Adenosine Monophosphate synthase (cGAS) in response to the presence of double-stranded DNA in the cytoplasm. This compound acts as a second messenger, binding to and activating the stimulator of interferon genes (STING) pathway, which leads to the production of type I interferons and other immune-modulatory genes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

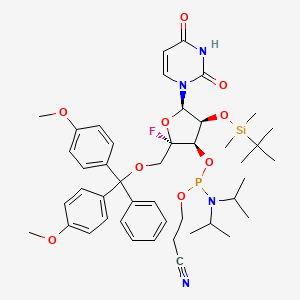

The chemical synthesis of 2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate involves multiple steps and often results in low yields. One method involves the use of organic solvents and complex reaction conditions .

Industrial Production Methods

To achieve a more efficient and environmentally friendly production process, recombinant production methods have been developed. For instance, the murine cyclic Guanosine Monophosphate–Adenosine Monophosphate synthase (mcGAS) can be expressed in Escherichia coli cells. The recombinant enzyme catalyzes the formation of 2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate, which is then secreted into the supernatant. Optimization of media composition, supplementation of divalent cations, and temperature control can significantly improve yields .

Analyse Des Réactions Chimiques

2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are less common for this compound due to its stable cyclic structure.

Substitution Reactions: The compound can undergo substitution reactions, particularly at the phosphate groups.

Common reagents and conditions used in these reactions include enzymes like phosphodiesterases and specific buffer solutions to maintain optimal pH levels. The major products formed from these reactions are Guanosine Monophosphate and Adenosine Monophosphate .

Applications De Recherche Scientifique

2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate has a wide range of scientific research applications:

Immunotherapy: It is being explored as a potential immunotherapeutic agent for cancer treatment due to its ability to activate the STING pathway.

Vaccine Adjuvants: The compound is used as an adjuvant to enhance the immune response to vaccines.

Antiviral Research: Its role in the innate immune response makes it a valuable tool in antiviral research.

Cancer Research: 2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate is studied for its ability to modulate the tumor microenvironment and enhance anti-tumor immunity.

Mécanisme D'action

The mechanism of action of 2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate involves its synthesis by cGAS in response to cytosolic double-stranded DNA. The compound then binds to STING, a membrane protein located in the endoplasmic reticulum. This binding triggers the oligomerization and translocation of STING to the trans-Golgi network, initiating a signaling cascade that activates TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). The activation of these molecules leads to the production of type I interferons and other immune-modulatory genes .

Comparaison Avec Des Composés Similaires

2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate is unique among cyclic dinucleotides due to its mixed linkage, consisting of both 2’→5’ and 3’→5’ phosphodiester bonds. This structure differentiates it from other cyclic dinucleotides like cyclic diguanosine monophosphate (c-diGMP) and cyclic diadenosine monophosphate (c-diAMP), which have canonical 3’→5’ linkages .

Similar Compounds

Cyclic diguanosine monophosphate (c-diGMP): A bacterial second messenger involved in biofilm formation and virulence.

Cyclic diadenosine monophosphate (c-diAMP): Another bacterial second messenger that regulates various physiological processes.

2’,3’-cyclic Guanosine Monophosphate–Adenosine Monophosphate’s ability to activate the STING pathway and its role in the innate immune response make it a unique and valuable compound in scientific research .

Propriétés

Formule moléculaire |

C20H24N10O13P2 |

|---|---|

Poids moléculaire |

674.4 g/mol |

Nom IUPAC |

2-amino-9-[(1R,6R,8R,9R,10S,15R,17R)-8-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one |

InChI |

InChI=1S/C20H24N10O13P2/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33)/t6-,7-,10?,11-,12-,13-,18-,19-/m1/s1 |

Clé InChI |

XRILCFTWUCUKJR-WGKJRFPRSA-N |

SMILES isomérique |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)OP(=O)(O1)O)O)O |

SMILES canonique |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide;hydrochloride](/img/structure/B12421133.png)

![N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B12421159.png)

![(2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B12421192.png)

![4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-yl]-2-fluoro-N-(trideuteriomethyl)benzamide](/img/structure/B12421196.png)